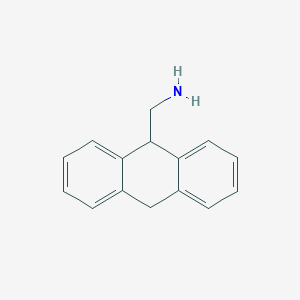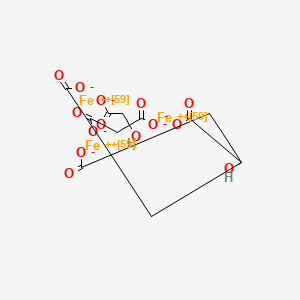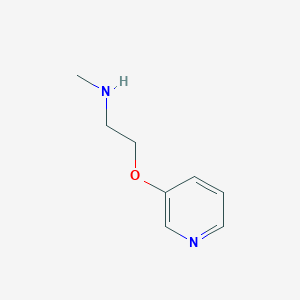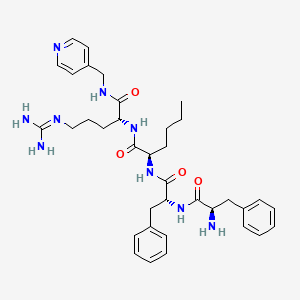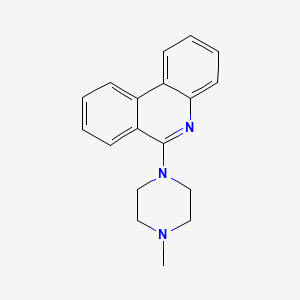
Uscharin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uscharin es un potente compuesto molusquicida aislado del látex de la planta Calotropis procera. Esta planta se encuentra comúnmente en los desiertos de Egipto y es conocida por sus hojas carnosas anchas y ovaladas. This compound ha sido identificado como una sustancia altamente tóxica para los caracoles terrestres, particularmente Theba pisana, y es 128 veces más tóxico que el metomilo, un molusquicida de uso común .
Métodos De Preparación
Uscharin se aísla del látex de Calotropis procera a través de una serie de pasos de extracción y purificación. El látex se recolecta primero de la planta y se somete a extracción con solventes y partición. El ingrediente activo se purifica luego por cristalización fraccionada a partir de etanol acuoso al 95%. La pureza del material aislado se monitoriza mediante cromatografía en capa fina (TLC). La identificación química se realiza mediante espectrometría de masas, espectroscopia infrarroja y espectroscopia de resonancia magnética nuclear de protones .
Análisis De Reacciones Químicas
Uscharin se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácidos minerales como el ácido sulfúrico, el ácido clorhídrico y ácidos sulfónicos orgánicos como el ácido bencensulfónico. Los principales productos formados a partir de estas reacciones incluyen la uscharidina, que se obtiene por hidrólisis de la this compound utilizando agentes de escisión ácidos .
Aplicaciones Científicas De Investigación
Uscharin tiene varias aplicaciones de investigación científica, particularmente en el campo del control de plagas. Sus potentes propiedades molusquicidas lo convierten en un compuesto valioso para controlar los caracoles terrestres que causan daños significativos a las plantas ornamentales, arbustos, verduras, frutas y árboles. Además, se ha estudiado la this compound por su posible uso en el control de caracoles de agua dulce que actúan como vectores de enfermedades como la fascioliasis .
Mecanismo De Acción
El mecanismo de acción de la uscharin implica su interacción con los objetivos moleculares en los caracoles, lo que lleva a su muerte. La this compound es un cardenólido, un tipo de glucósido cardíaco, que ejerce sus efectos al inhibir la enzima ATPasa de sodio-potasio. Esta inhibición altera el equilibrio iónico dentro de las células, lo que lleva a la muerte celular y, en última instancia, a la muerte del caracol .
Comparación Con Compuestos Similares
Uscharin es único en su alta toxicidad para los caracoles terrestres en comparación con otros molusquicidas. Compuestos similares incluyen otros cardenólidos como la calotropina y la uscharidina, que también se derivan de Calotropis procera. La this compound destaca por su toxicidad significativamente mayor y su eficacia en el control de las poblaciones de caracoles .
Propiedades
Número CAS |
24211-81-2 |
|---|---|
Fórmula molecular |
C31H41NO8S |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |
InChI |
InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1 |
Clave InChI |
DONIPVCAKBPJLH-IGACXKNBSA-N |
SMILES isomérico |
C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |
SMILES canónico |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)
